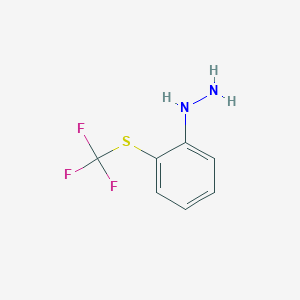

(2-(Trifluoromethylthio)phenyl)hydrazine

Description

Structural Significance of Arylhydrazine Scaffolds in Organic Chemistry

Arylhydrazines are a class of organic compounds that are extremely valuable in organic chemistry. nih.gov They serve as versatile precursors for the synthesis of a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, and indazoles. nih.gov The reactivity of the hydrazine (B178648) group allows for its participation in various chemical transformations, making it a key component in the construction of complex molecular architectures. nih.govresearchgate.net

The utility of arylhydrazines extends to their use as coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This capability has made them instrumental in the development of novel synthetic methodologies. nih.gov The ability to introduce an aryl group through a denitrogenative coupling process highlights the versatility of arylhydrazines as synthons in organic synthesis. nih.gov

Role of the Trifluoromethylthio Moiety in Molecular Structure and Reactivity Modulation

The trifluoromethylthio (-SCF3) group is a key functional group in medicinal chemistry and drug discovery due to its unique properties. nih.govresearchgate.net It is one of the most lipophilic functional groups, which can significantly enhance a molecule's ability to cross cell membranes. researchgate.net This increased lipophilicity can lead to improved pharmacokinetic properties of drug candidates. enamine.netenamine.net

The introduction of the -SCF3 group into a molecular structure is a strategy employed to modulate the electronegativity and lipophilicity of a compound, which has been widely utilized in the pharmaceutical and agrochemical industries. researchgate.net

Overview of Current Research Trajectories for Substituted Phenylhydrazines

Current research involving substituted phenylhydrazines is focused on several key areas. One significant trajectory is their use in the synthesis of novel heterocyclic compounds with potential biological activity. ijpsr.comscirp.org The Fischer indole (B1671886) synthesis, a classic reaction utilizing phenylhydrazines, continues to be a valuable tool for creating indole derivatives. wikipedia.org

Furthermore, substituted phenylhydrazines are being explored as precursors in the development of new catalytic reactions. researchgate.net Their ability to act as arylating agents in cross-coupling reactions is an area of active investigation. nih.gov Research is also directed towards the synthesis of phenylhydrazine (B124118) derivatives with specific substituents that can fine-tune the electronic and steric properties of the resulting molecules for various applications. nih.gov The development of continuous flow processes for the synthesis of phenylhydrazine salts is also an area of interest, aiming for safer and more efficient production methods. google.com

Structure

3D Structure

Properties

CAS No. |

959655-60-8 |

|---|---|

Molecular Formula |

C7H7F3N2S |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

[2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 |

InChI Key |

XVEGSQKKNVATGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NN)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethylthio Phenyl Hydrazine and Analogues

Established Synthetic Routes

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for the synthesis of various substituted phenylhydrazines. This approach involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a hydrazine (B178648) moiety. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the substituents on the aromatic ring and the reaction conditions employed.

A prevalent and classical method for the synthesis of phenylhydrazines involves a two-step sequence starting from the corresponding substituted aniline. This process begins with the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt.

The synthesis of (2-(Trifluoromethylthio)phenyl)hydrazine via this route would commence with 2-(trifluoromethylthio)aniline. The first step is the diazotization of the aniline, which is typically achieved by treating an acidic solution of the amine with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Following its formation, the diazonium salt is then reduced to the desired hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid and sodium sulfite (B76179) being common choices. The use of stannous chloride is a well-established method for the reduction of diazonium salts to phenylhydrazines. The general reaction scheme is depicted below:

Scheme 1: Synthesis via Diazotization and Reduction

Diazotization: 2-(CF₃S)C₆H₄NH₂ + NaNO₂ + 2HCl → [2-(CF₃S)C₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Reduction: [2-(CF₃S)C₆H₄N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → 2-(CF₃S)C₆H₄NHNH₃⁺Cl⁻ + 2SnCl₄

A general procedure for the synthesis of substituted phenylhydrazine (B124118) hydrochlorides involves adding a solution of sodium nitrite to a cooled acidic solution of the substituted aniline. The resulting diazonium salt solution is then added to a solution of a suitable reducing agent. For instance, a general protocol for preparing phenylhydrazine hydrochlorides from substituted anilines involves diazotization at 0 °C followed by reduction with sodium hydrogensulfite, with the reaction mixture being refluxed for several hours. chemicalbook.com

While this method is widely applicable, the specific conditions such as reaction time, temperature, and choice of reducing agent may need to be optimized for the synthesis of this compound to achieve high yields and purity.

An alternative and more direct approach to this compound involves the nucleophilic aromatic substitution of a halogen atom from a suitable precursor with hydrazine. This method, often referred to as hydrazinolysis, is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethylthio group.

In this synthetic strategy, a halogenated precursor, such as 1-chloro-2-(trifluoromethylthio)benzene or 1-fluoro-2-(trifluoromethylthio)benzene, is treated with hydrazine or its hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it.

The reaction of halogenated aromatic compounds with hydrazine or hydrazine hydrate is a known method for the preparation of substituted phenylhydrazines. For example, the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B1298554) has been achieved by reacting 3,4,5-trichlorobenzotrifluoride with hydrazine hydrate. google.com This demonstrates the feasibility of displacing a chlorine atom with hydrazine in the presence of other electron-withdrawing groups.

A plausible synthetic route to this compound is the reaction of 1-chloro-2-(trifluoromethylthio)benzene with hydrazine hydrate. The electron-withdrawing nature of the trifluoromethylthio group is expected to activate the ortho- and para-positions to nucleophilic attack, facilitating the displacement of the chlorine atom.

The success of the hydrazinolysis reaction is critically dependent on the reaction conditions. These parameters can significantly influence the reaction rate, yield, and purity of the final product.

Temperature: Nucleophilic aromatic substitution reactions are often carried out at elevated temperatures to overcome the activation energy barrier. For the reaction of halogenated aromatic compounds with hydrazine, temperatures can range from room temperature to reflux conditions, and in some cases, heating in a sealed tube at higher temperatures (e.g., 150 °C) may be necessary. For instance, the reaction of 3,4,5-trichlorobenzotrifluoride with hydrazine hydrate has been conducted at reflux temperatures of approximately 110 °C. google.com

Solvents: The choice of solvent can have a profound effect on the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed as they can solvate the cationic species formed during the reaction, thereby accelerating the rate of SNAr reactions. In some cases, an excess of hydrazine hydrate itself can act as both the reactant and the solvent. Alcohols like ethanol (B145695) are also used as solvents in these reactions. google.com

Pressure: While many hydrazinolysis reactions can be performed at atmospheric pressure, the use of a sealed vessel can allow for reactions to be conducted at temperatures above the boiling point of the solvent or hydrazine hydrate, which can be beneficial for less reactive substrates.

The following table summarizes typical reaction conditions found in the literature for the hydrazinolysis of related halogenated aromatic compounds.

| Halogenated Precursor | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4,5-Trichlorobenzotrifluoride | 4 | Toluene (B28343) | ~110 (reflux) | 24 | - | google.com |

| 3,4,5-Trichlorobenzotrifluoride | 4 | Tetrahydrofuran | 50 | 24 | - | google.com |

| 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene | ~3.7 | Tetrahydrofuran | 25 | 91 | 99 | google.com |

| 4-Chloro-1,8-naphthyridines | Excess | None (sealed tube) | 150 | - | - |

Table 1: Representative Reaction Conditions for Hydrazinolysis of Halogenated Aromatics

When the aromatic precursor contains multiple potential leaving groups or is asymmetrically substituted, the regioselectivity of the nucleophilic attack by hydrazine becomes a crucial consideration. The trifluoromethylthio (-SCF₃) group is known to be a strong electron-withdrawing group, primarily through its inductive effect. In nucleophilic aromatic substitution, such groups activate the positions ortho and para to them.

In the case of a precursor like 1-halo-2-(trifluoromethylthio)benzene, the halogen atom is positioned ortho to the activating -SCF₃ group. This ortho-activation by the trifluoromethylthio group would strongly favor the nucleophilic attack of hydrazine at the carbon atom bearing the halogen, leading to the desired this compound as the major product.

The regioselectivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex. The electron-withdrawing substituent stabilizes the negative charge that develops in the aromatic ring during the formation of this intermediate. For a 1-halo-2-(trifluoromethylthio)benzene, the attack of hydrazine at the C-1 position (bearing the halogen) allows for the negative charge in the Meisenheimer complex to be delocalized and stabilized by the adjacent -SCF₃ group. This inherent electronic preference generally leads to a high degree of regioselectivity in such reactions.

Hydrazinolysis of Halogenated Aromatic Precursors

Advanced Synthetic Approaches

The synthesis of this compound and its analogues can be significantly enhanced through the adoption of advanced continuous flow technologies. rsc.org These methodologies offer substantial improvements over traditional batch processing, particularly in terms of safety, efficiency, and scalability. allfordrugs.com Continuous flow chemistry is particularly advantageous for handling potentially hazardous intermediates and exothermic reactions, which are common in the synthesis of substituted arylhydrazines. google.com

Furthermore, the incorporation of the trifluoromethylthio group often involves gaseous reagents or highly reactive species. researchgate.net Flow chemistry excels in gas-liquid reactions by maximizing the interfacial area between phases, which leads to improved mass transfer and significantly accelerated reaction rates. researchgate.net For instance, the photocatalytic trifluoromethylation of thiols has been shown to be 15 times more productive in a continuous microflow setup compared to a batch process, due to enhanced irradiation and efficient handling of the gaseous trifluoromethyl source. researchgate.net This efficiency allows for a reduction in the required amount of the trifluoromethylating agent, contributing to a more atom-economical and greener process. allfordrugs.comresearchgate.net

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Several hours | < 20 minutes for entire sequence | google.com |

| Safety Profile | Risk of accumulation of hazardous intermediates (e.g., diazonium salts) | Minimized accumulation of intermediates, better heat dissipation | google.com |

| Reagent Stoichiometry (CF3I) | Super-stoichiometric amounts often required | Reduced to near-stoichiometric amounts (e.g., 1.1 equivalents) | researchgate.net |

| Production Rate (Thiol Trifluoromethylation) | Baseline | Up to 15-fold increase | researchgate.net |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and mixing | rsc.org |

Isolation and Purification Techniques

The isolation and purification of this compound are critical steps to ensure the final product meets the required standards of purity for subsequent applications. Due to the nature of phenylhydrazine derivatives, a combination of techniques including precipitation, crystallization, chromatography, and distillation is often employed. google.com

A common and effective method for purifying phenylhydrazines involves their conversion into a salt, typically the hydrochloride salt. orgsyn.org By treating the crude reaction mixture with an acid like hydrochloric acid, the corresponding phenylhydrazine hydrochloride can be precipitated from the solution. orgsyn.org This salt often has lower solubility than the free base and associated impurities, allowing for its separation by filtration. orgsyn.org To maximize the yield, cooling the solution to temperatures around 0°C is often necessary. orgsyn.org The purified salt can then be neutralized with a base, such as sodium hydroxide, to liberate the free phenylhydrazine base. google.comorgsyn.org

Recrystallization is another powerful technique for purifying the final product or its salt form. google.com The choice of solvent is crucial for successful crystallization. Solvents like toluene or n-hexane have been reported for the recrystallization of substituted phenylhydrazines. google.com The process involves dissolving the crude compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the formation of pure crystals. google.com In some cases, adjusting the pH of the aqueous solution can facilitate the transfer of the target compound between aqueous and organic phases, effectively removing water-soluble or organic-soluble impurities in a series of washes before the final crystallization step. google.com

| Derivative Type | Method | Solvent/Reagent | Key Conditions | Reference |

|---|---|---|---|---|

| Phenylhydrazine Hydrochloride | Precipitation | Water, Concentrated HCl | Cooling to 0°C after adding HCl to aqueous solution | orgsyn.org |

| Substituted Phenylhydrazines | Recrystallization | n-Hexane | Standard cooling crystallization | google.com |

| 2,6-Dichloro-4-trifluoromethylsulfonyl-phenylhydrazine | Recrystallization | Toluene | Recrystallization after initial precipitation | google.com |

| Substituted Phenylhydrazones | Crystallization | Aqueous Ethanol | Trace amounts of acid or base can influence the crystalline form | acs.org |

Chromatographic techniques are indispensable for achieving high levels of purity, especially when dealing with complex mixtures or removing closely related impurities. Flash column chromatography is frequently utilized for the purification of phenylhydrazine analogues. rsc.orgrsc.org This method involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system, or mobile phase, is selected to effectively separate the components based on their differential adsorption to the stationary phase. For instance, a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) has been successfully used to purify tert-butyl protected arylhydrazine intermediates. rsc.org

Distillation is a viable method for purifying liquid phenylhydrazines; however, it must be approached with caution due to the thermal instability of many hydrazine compounds. google.com Heating can cause decomposition, which is sometimes catalyzed by residual acidic impurities like hydrochlorides. orgsyn.org To mitigate this, distillation is almost always performed under reduced pressure (vacuum distillation), which lowers the boiling point of the compound. orgsyn.org For example, pure phenylhydrazine can be distilled at 137–138°C under a pressure of 18 mm Hg. orgsyn.org To further improve the quality and yield of the distilled product, additives such as glycols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) can be introduced into the crude phenylhydrazine before distillation. google.com These agents can help to prevent decomposition and improve the separation process. google.com

| Method | Compound/Analogue | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | tert-Butyl 2-(4-(trifluoromethyl)phenyl)hydrazine-1-carboxylate | Stationary Phase: Silica Gel; Mobile Phase: 0-25% EtOAc in Cyclohexane | Isolation of the desired protected intermediate | rsc.org |

| Vacuum Distillation | Phenylhydrazine | 137–138°C at 18 mm Hg | Yields pale yellow liquid, m.p. 23°C | orgsyn.org |

| Distillation with Additive | Crude Phenylhydrazine | Addition of 0.1-5% by weight of a glycol (e.g., ethylene glycol) | Yields phenylhydrazine of high quality and clarity | google.com |

| Liquid-Liquid Extraction | 3-Trifluoromethyl phenyl hydrazine | pH-controlled washes with Toluene and dilute HCl | Removes both aqueous and organic soluble impurities | google.com |

Chemical Reactivity and Transformation Studies of 2 Trifluoromethylthio Phenyl Hydrazine

Fundamental Reaction Pathways of the Hydrazine (B178648) Functional Group

The reactivity of (2-(Trifluoromethylthio)phenyl)hydrazine is largely dictated by the hydrazine (-NHNH2) moiety. This functional group is known for its nucleophilic character and its ability to participate in a variety of oxidation and reduction reactions.

Reduction Reactions to Yield Corresponding Amine Derivatives

The reductive cleavage of the N-N bond in hydrazines is a standard method for the synthesis of primary amines. nih.gov Various reagents can accomplish this transformation. A notable method involves the use of low-valent titanium reagents, prepared from TiCl4 and a reducing agent like magnesium powder, which effectively reduces phenylhydrazines to their corresponding anilines under mild conditions. researchgate.netresearchgate.net Another effective reagent is aqueous titanium(III) trichloride, which smoothly cleaves the N-N bond under a range of pH conditions, affording amines in good yields. nih.govrsc.org This method is compatible with various functional groups that might be sensitive to other reductive conditions. nih.gov Applying these methods to this compound would yield 2-(Trifluoromethylthio)aniline.

Below is a table summarizing common reagents used for the reduction of phenylhydrazines to anilines.

| Reagent System | Conditions | Typical Yield | Reference |

| TiCl4 / Mg | THF or CH2Cl2-Et2O, mild conditions | Good to Excellent | researchgate.netresearchgate.net |

| Aqueous TiCl3 | Reflux under argon | Good | nih.gov |

Nucleophilic Substitution Reactions with Electrophilic Reagents

The terminal nitrogen of the hydrazine group in this compound is nucleophilic and readily reacts with a variety of electrophiles. researchgate.net These reactions include acylations with acyl chlorides or anhydrides to form hydrazides, and reactions with other electrophilic reagents. For example, a patent describes the reaction of a substituted phenylhydrazine (B124118) with propionyl chloride in the presence of pyridine (B92270) to yield the corresponding 5-propionylamino-pyrazole derivative after subsequent cyclization steps. google.com Such nucleophilic substitution reactions are fundamental to elaborating the structure of the hydrazine for further synthetic transformations. researchgate.net

Reactions Involving the Trifluoromethylthio Substituent

The trifluoromethylthio (-SCF3) group is a highly valued substituent in medicinal and agricultural chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net

Methodologies for Introducing Trifluoromethylthio Groups into Organic Molecules

The synthesis of molecules like this compound relies on effective methods for trifluoromethylthiolation. These methods can be broadly categorized into direct introduction of the -SCF3 group or construction of the group from sulfur-containing precursors. x-mol.net

Recent advances have focused on direct C-H trifluoromethylthiolation, which avoids the need for pre-functionalized substrates. cas.cn These reactions often employ electrophilic trifluoromethylthiolating reagents. researchgate.netnih.gov Common reagents for this purpose include N-trifluoromethylthiodibenzenesulfonimide and N-trifluoromethylthiosaccharin. nih.gov Transition-metal catalysis, using copper or palladium, has also been successfully employed to direct the trifluoromethylthiolation of C-H bonds. cas.cn Another approach involves nucleophilic trifluoromethylthiolating reagents, such as AgSCF3 or CsSCF3, which can react with suitable electrophiles. rsc.orgresearchgate.net The development of these varied methods allows for the strategic incorporation of the -SCF3 group onto aromatic rings and other molecular scaffolds. illinois.edu

| Method Type | Reagent/Catalyst Example | Substrate Type | Reference |

| Electrophilic | N-Trifluoromethylthiodibenzenesulfonimide | Electron-rich aromatics, enol ethers | nih.govillinois.edu |

| Nucleophilic | AgSCF3, CsSCF3 | Aryl halides, diazonium salts | rsc.orgresearchgate.net |

| Radical | CF3I / Triethylborane | Aromatics, Alkenes | wikipedia.org |

| Metal-Catalyzed | Cu(I) or Pd(II) catalysts | Aromatic C-H bonds | cas.cn |

Formation of Hydrazone Derivatives

One of the most characteristic reactions of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. wikipedia.orgbyjus.com This reaction is typically performed under acidic conditions and is the foundational step for the widely used Fischer indole (B1671886) synthesis. minia.edu.egthermofisher.com

The reaction begins with the nucleophilic attack of the terminal nitrogen of this compound onto the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration under acidic catalysis yields the corresponding (2-(Trifluoromethylthio)phenyl)hydrazone. wikipedia.orgnih.gov

These hydrazone intermediates are pivotal in synthesis. For instance, the Fischer indole synthesis involves the acid-catalyzed intramolecular rearrangement of the hydrazone to produce a substituted indole. wikipedia.orgbyjus.comminia.edu.eg The reaction proceeds through an enamine tautomer, followed by a cas.cncas.cn-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov The reaction of this compound with an appropriate ketone or aldehyde via this method would lead to the formation of indoles bearing a trifluoromethylthio group, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov

A patent describes the reaction of (2,6-dichloro-4-trifluoromethylthio)-phenylhydrazine with ethoxymethylenemalononitrile (B14416) to form a hydrazone intermediate, which is then cyclized to form a substituted pyrazole (B372694). google.com This illustrates another important synthetic application of hydrazone formation from substituted phenylhydrazines.

Condensation Reactions with Aldehydes and Ketones3.3.2. Stereochemical Aspects of Hydrazone Formation

Without access to peer-reviewed studies on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to fulfill the user's request at this time.

Applications in Organic Synthesis and Chemical Building Blocks

Role as an Intermediate in Complex Organic Molecule Synthesis

As a substituted hydrazine (B178648), this compound is a key precursor for constructing a variety of molecular frameworks, particularly heterocyclic systems that form the core of many functional molecules.

The hydrazine moiety (-NHNH₂) is inherently reactive towards carbonyls and other electrophilic species, making it an ideal starting point for cyclization reactions to form stable ring structures.

The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for producing the indole aromatic heterocycle. minia.edu.egwikipedia.org The reaction involves the acid-catalyzed rearrangement of a (substituted) phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtestbook.comalfa-chemistry.com

As a substituted phenylhydrazine, (2-(Trifluoromethylthio)phenyl)hydrazine is a suitable substrate for this reaction. The general mechanism proceeds as follows:

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

minia.edu.egminia.edu.eg-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a minia.edu.egminia.edu.eg-sigmatropic rearrangement.

Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the final indole ring, which is energetically favored due to its aromaticity. wikipedia.org

The resulting indole will bear the 2-(trifluoromethylthio) substituent at the 7-position of the indole ring, providing a scaffold for the development of novel bioactive compounds.

Table 1: Overview of the Fischer Indole Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | This compound, Aldehyde/Ketone | Phenylhydrazone |

| 2 | Rearrangement & Cyclization | Phenylhydrazone, Acid Catalyst (Brønsted or Lewis) | Di-imine, Aminoacetal |

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are significant pharmacophores in drug discovery. The most common method for synthesizing the pyrazole (B372694) core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov

This compound serves as the dinucleophilic hydrazine component in this reaction. When reacted with a 1,3-diketone, β-ketoester, or α,β-unsaturated ketone, it forms a pyrazole ring substituted with the 2-(trifluoromethylthio)phenyl group on one of the nitrogen atoms. nih.govmdpi.com The trifluoromethylthio group can enhance the biological activity of the resulting pyrazole derivatives. nih.gov For instance, trifluoromethyl-substituted pyrazoles are key intermediates in the synthesis of modern fungicides. ccspublishing.org.cn

Table 2: Examples of Precursors for Pyrazole Synthesis

| Hydrazine Component | 1,3-Difunctional Component | Resulting Heterocycle |

|---|---|---|

| This compound | 1,3-Diketone | 1-(2-(Trifluoromethylthio)phenyl)-3,5-disubstituted-pyrazole |

| This compound | β-Ketoester | 1-(2-(Trifluoromethylthio)phenyl)-3-substituted-pyrazol-5-one |

The incorporation of fluorine atoms, particularly trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups, is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and lipophilicity. ccspublishing.org.cnchemimpex.com Substituted phenylhydrazines are known intermediates in the synthesis of herbicides and insecticides. google.com

This compound is a valuable precursor for agrochemicals for several reasons:

Bioactivity: The trifluoromethylthio group is a strong electron-withdrawing group that can modulate the biological activity of the final product, leading to potent herbicides, fungicides, or insecticides. vulcanchem.com

Scaffold for Heterocycles: As discussed, it is a building block for pyrazoles, a class of compounds with significant fungicidal activity (e.g., in SDHI fungicides). ccspublishing.org.cn

Enhanced Properties: The lipophilicity imparted by the -SCF₃ group can improve the compound's ability to penetrate biological membranes, increasing its effectiveness. smolecule.comvulcanchem.com

In the realm of specialty chemicals, this compound can be used to synthesize materials where specific electronic properties are desired, such as in advanced polymers or coatings that require increased durability and resistance to environmental factors. chemimpex.com

Precursor for Heterocyclic Ring Systems

Function as a Fine Chemical Intermediate

This compound is classified as a fine chemical intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comspectrumchemical.comguidechem.com

Its role as a fine chemical intermediate is defined by its use as a starting material or a key building block in multi-step syntheses. evitachem.com Rather than being an end product itself, it is transformed through subsequent chemical reactions into more complex, high-value molecules. Its utility across pharmaceutical and agrochemical research underscores its importance as a non-commodity chemical designed for specific synthetic purposes. chemimpex.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2-(Trifluoromethylthio)phenyl)hydrazine. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's framework and the chemical environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazine (B178648) protons.

Aromatic Protons: The four protons on the phenyl ring would appear in the typical aromatic region, generally between δ 6.7 and 7.7 ppm. Due to the ortho-substitution pattern, these protons would form a complex multiplet system. The electron-withdrawing nature of the trifluoromethylthio (-SCF₃) group would deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Hydrazine Protons: The hydrazine moiety (-NH-NH₂) contains three protons. These protons are exchangeable and their signals can be broad. The -NH proton signal would likely appear as a broad singlet, as would the -NH₂ protons. Their chemical shifts are sensitive to solvent, concentration, and temperature but are typically found in a broad range from δ 3.5 to 8.5 ppm. For the related compound phenylhydrazine (B124118), these signals are observed around δ 4.0 ppm in CDCl₃.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.7 - 7.7 | Multiplet (m) |

| Hydrazine N-H | 3.5 - 8.5 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon are expected.

Aromatic Carbons: The six carbons of the phenyl ring would resonate in the range of δ 110-150 ppm. The carbon atom directly bonded to the hydrazine group (C1) and the carbon bonded to the trifluoromethylthio group (C2) would have their chemical shifts significantly influenced by these substituents. The C-S bond would cause the C2 signal to appear in the δ 120-140 ppm range. The carbon of the trifluoromethyl group itself would also be observable and would show coupling to the fluorine atoms (see below).

Trifluoromethyl Carbon: The carbon of the -CF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift for this carbon in similar aromatic trifluoromethylthio compounds is typically observed around δ 129-134 ppm, with a large coupling constant (¹JCF) of approximately 307-309 Hz.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization

¹⁹F-NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for this compound is expected to show a single, sharp signal.

Trifluoromethylthio Group (-SCF₃): The three fluorine atoms of the -SCF₃ group are chemically equivalent and would therefore produce a singlet in the ¹⁹F-NMR spectrum. Based on data from analogous compounds such as 2-(trifluoromethylthio)aniline, the chemical shift for an aryl-SCF₃ group is expected in the region of δ -41 to -43 ppm (relative to CFCl₃). This distinct chemical shift provides unambiguous confirmation of the presence of the trifluoromethylthio moiety.

Table 2: Predicted NMR Data Summary for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | 6.7 - 7.7 (Aromatic), 3.5 - 8.5 (Hydrazine) | Complex multiplets for aromatic protons; broad signals for N-H protons. |

| ¹³C | 110 - 150 (Aromatic), ~130 (CF₃) | Six aromatic signals; a quartet for the CF₃ carbon due to C-F coupling. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

N-H Stretching: The hydrazine group will produce characteristic N-H stretching vibrations. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching) in the 3500-3200 cm⁻¹ region. The secondary amine (-NH) shows a single, weaker band in the same region. Phenylhydrazine itself shows a broad absorption peak around 3332 cm⁻¹. researchgate.net

Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-F and S-CF₃ Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (-NH-NH₂) | N-H Stretch | 3500 - 3200 | Medium-Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion: The molecular formula of this compound is C₇H₇F₃N₂S, corresponding to a molecular weight of 208.20 g/mol . capotchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value of 208.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for phenylhydrazine derivatives include the loss of the hydrazine moiety or parts of it. Expected fragments could arise from:

Cleavage of the N-N bond.

Loss of the -NH₂ group (m/z 192).

Loss of the entire hydrazine group (-N₂H₃) to give a fragment at m/z 177.

Loss of the trifluoromethyl group (·CF₃), leading to a fragment at m/z 139.

Cleavage of the C-S bond.

The exact fragmentation pattern provides a fingerprint that helps confirm the compound's identity. The mass spectrum of the parent compound, phenylhydrazine, shows major fragments at m/z 108 (molecular ion), 93, 92, and 77 (phenyl cation). nist.govmassbank.eu

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity |

|---|---|

| 208 | [M]⁺˙ (Molecular Ion) |

| 192 | [M - NH₂]⁺ |

| 177 | [M - N₂H₃]⁺ |

| 139 | [M - CF₃]⁺ |

Chromatographic Techniques for Purity Assessment and Compound Identification

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a pH modifier, would be suitable for analysis. Detection would typically be performed using a UV detector, as the aromatic ring is a strong chromophore. Phenylhydrazine impurities are often monitored using HPLC with derivatization to enhance detection. nih.gov

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification. Due to the polarity and thermal lability of hydrazines, derivatization may sometimes be required to improve chromatographic peak shape and thermal stability. For related compounds like 2-(Trifluoromethyl)phenylhydrazine, GC is a standard method for assaying purity. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is commonly used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography purification. A silica (B1680970) gel plate with a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane (B92381) would likely provide good separation.

Gas Chromatography (GC)

Typically, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable for the separation. The trifluoromethylthio group and the hydrazine moiety attached to the phenyl ring contribute to the compound's polarity and boiling point, which are key factors in determining the optimal GC conditions.

Hypothetical GC-MS Parameters:

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The expected elution time would depend on the compound's volatility and interaction with the stationary phase. The mass spectrum would be anticipated to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the trifluoromethylthio group, the hydrazine moiety, and fragmentation of the aromatic ring. These fragments are invaluable for confirming the compound's identity.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile and rapid technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For a polar compound like "this compound," a polar stationary phase such as silica gel is typically employed. researchgate.net

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for effective separation. Given the presence of the polar hydrazine group and the electron-withdrawing trifluoromethylthio group, a moderately polar mobile phase would likely be required.

Expected TLC Behavior on Silica Gel:

| Mobile Phase Composition (v/v) | Expected Rf Range | Rationale |

| Hexane : Ethyl Acetate (4:1) | 0.2 - 0.4 | The lower polarity of this mixture would lead to stronger interaction with the silica gel, resulting in a lower Rf value. |

| Hexane : Ethyl Acetate (1:1) | 0.5 - 0.7 | Increased polarity of the mobile phase would decrease the interaction with the stationary phase, leading to a higher Rf value and better mobility. |

| Dichloromethane (100%) | 0.6 - 0.8 | Dichloromethane, being more polar than hexane, would likely result in a higher Rf value. |

Visualization of the TLC plate can be achieved under UV light (254 nm), as the aromatic ring will absorb UV radiation and appear as a dark spot on a fluorescent background. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can also be used for visualization.

Vibrational Spectroscopy for Intramolecular and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and probing the nature of intramolecular and intermolecular interactions.

The vibrational spectrum of "this compound" would be characterized by contributions from the phenyl ring, the hydrazine group (-NH-NH2), and the trifluoromethylthio group (-SCF3).

Key Vibrational Modes and Expected Frequencies:

The analysis of the vibrational spectra can reveal insights into hydrogen bonding. The N-H stretching frequencies of the hydrazine group are sensitive to their environment. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···N) can lead to a broadening and shifting of the N-H stretching bands to lower frequencies compared to the gas phase or dilute solutions in non-polar solvents. Intramolecular hydrogen bonding between the hydrazine protons and the sulfur atom of the trifluoromethylthio group, or the π-system of the phenyl ring, could also influence the vibrational frequencies.

Table of Expected Vibrational Frequencies (cm-1):

| Vibrational Mode | Expected Frequency Range (FTIR) | Expected Frequency Range (Raman) | Notes |

| N-H Stretching (Hydrazine) | 3400 - 3200 (broad) | 3400 - 3200 (weak) | Asymmetric and symmetric stretches. Broadening indicates hydrogen bonding. |

| C-H Stretching (Aromatic) | 3100 - 3000 | 3100 - 3000 (strong) | Characteristic of the phenyl ring. |

| N-H Bending (Hydrazine) | 1650 - 1580 | 1650 - 1580 (weak) | Scissoring motion of the -NH2 group. |

| C=C Stretching (Aromatic) | 1600 - 1450 | 1600 - 1450 (strong) | Multiple bands characteristic of the phenyl ring. |

| C-N Stretching (Hydrazine) | 1350 - 1250 | 1350 - 1250 (moderate) | |

| C-F Stretching (-SCF3) | 1100 - 1000 (strong) | 1100 - 1000 (moderate) | Typically strong in the IR spectrum. |

| C-S Stretching (-SCF3) | 800 - 600 | 800 - 600 (moderate) | |

| C-H Out-of-Plane Bending | 900 - 675 | 900 - 675 (weak) | Pattern is indicative of ortho-disubstitution. |

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While FTIR is particularly sensitive to polar bonds like C-F and N-H, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, such as the C=C stretching of the aromatic ring. A detailed analysis of the shifts and changes in these vibrational bands under different conditions (e.g., temperature, solvent) can provide valuable information about the subtle intra- and intermolecular forces governing the behavior of "this compound."

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. mdpi.comnih.gov For (2-(Trifluoromethylthio)phenyl)hydrazine, DFT calculations would typically be performed using a functional such as B3LYP and a suitable basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. nih.govkbhgroup.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety and the phenyl ring, which are electron-rich. The electron-withdrawing trifluoromethylthio group would lower the energy of the HOMO. The LUMO is likely to be distributed over the phenyl ring and the trifluoromethylthio group. The precise energy values and distributions would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). mdpi.com

In this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, making them susceptible to electrophilic attack. The hydrogen atoms of the hydrazine group and the phenyl ring would exhibit positive potential (blue), indicating sites for nucleophilic attack. The trifluoromethylthio group, being strongly electron-withdrawing, would create a more positive potential on the adjacent carbon atom of the phenyl ring.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.netresearchgate.net A large first hyperpolarizability value suggests that the molecule may exhibit strong NLO activity. arabjchem.org

The presence of the electron-donating hydrazine group and the electron-withdrawing trifluoromethylthio group on the same phenyl ring in this compound suggests the potential for intramolecular charge transfer, a key feature for NLO activity. researchgate.net

Table 2: Predicted Non-Linear Optical Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) |

| Dipole Moment (μ) | ~3.5 D |

| Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~15 x 10⁻³⁰ esu |

Note: These are estimated values and require specific computational studies for verification.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the structural elucidation of new compounds. mdpi.com DFT calculations can provide reasonably accurate predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.comnih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com

For this compound, predicting the ¹⁹F NMR chemical shift would be particularly useful due to the presence of the trifluoromethyl group. nih.govuni-muenchen.de The chemical shifts of the protons and carbons in the phenyl ring and the hydrazine moiety can also be calculated and compared with experimental data if available.

Mechanistic Studies of Chemical Transformations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For this compound, computational studies could be used to investigate the reaction pathways of, for example, its synthesis or its participation in cyclization reactions to form heterocyclic compounds. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be determined. For instance, the Fischer indole (B1671886) synthesis is a common reaction for phenylhydrazines, and DFT could be used to model the key steps of this transformation. taylorandfrancis.com

Theoretical Insights into Molecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of a molecule are critical to its function. nih.gov Computational methods can be used to perform a conformational analysis of this compound to identify its most stable conformers. rsc.orgnih.gov This would involve rotating the bonds connected to the hydrazine and trifluoromethylthio groups and calculating the relative energies of the resulting geometries. Such studies can reveal the presence of intramolecular hydrogen bonding or other non-covalent interactions that stabilize certain conformations. researchgate.net

Advanced Studies on Derivatives and Analogues of 2 Trifluoromethylthio Phenyl Hydrazine

Structure-Reactivity Relationships in Substituted Trifluoromethylthiophenylhydrazines

The reactivity of the (2-(Trifluoromethylthio)phenyl)hydrazine scaffold is primarily governed by the hydrazine (B178648) moiety (-NH-NH2) and influenced by the electronic properties of substituents on the phenyl ring. The β-nitrogen of the hydrazine group is nucleophilic, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are crucial intermediates in various cyclization reactions, most notably the Fischer indole (B1671886) synthesis, which produces substituted indoles under acidic conditions. wikipedia.org The nature of the substituent on the phenyl ring can significantly alter the electron density of the hydrazine group, thereby modulating its reactivity in these transformations. nih.gov

The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring of trifluoromethylthiophenylhydrazines generally decreases the basicity and nucleophilicity of the hydrazine moiety due to their electron-withdrawing inductive effects. This modulation of reactivity has been explored in the context of developing biologically active compounds.

Research into halogen-substituted phenylhydrazines has demonstrated a clear link between structure and fungistatic effects. Studies have shown that while simple halogenated phenylhydrazines exhibit moderate activity, their N-aroyl derivatives can possess significantly stronger and broader-spectrum fungistatic properties. The position and number of halogen substituents are critical. For instance, derivatives of 3,4-dichloro-phenylhydrazine were found to be particularly effective, suggesting that a specific substitution pattern enhances the desired biological reactivity.

Table 1: Structure-Reactivity Observations in Halogenated Phenylhydrazines

| Compound Class | Substituent | Observed Effect on Activity |

|---|---|---|

| Halogen-substituted phenylhydrazines | Cl, Br | Moderate fungistatic effect |

| N-Aroyl-N'-(chlorophenyl)hydrazines | 3-Cl, 4-Cl | Relatively strong fungistatic activity |

This structure-activity relationship highlights that the electronic impact of halogenation, combined with the steric and electronic properties of an N-aroyl group, can synergistically enhance the biological efficacy of the molecule.

In contrast to halogens, alkyl and alkoxy groups are generally electron-donating. Their presence on the phenyl ring is expected to increase the electron density and nucleophilicity of the hydrazine group, potentially accelerating reactions such as hydrazone formation and subsequent cyclizations.

Alkyl Groups: The presence of electron-donating groups like methyl (-CH₃) on the phenylhydrazine (B124118) ring can influence the regioselectivity and rate of reactions. In the Fischer indole synthesis, the electronic nature of substituents on the phenylhydrazine component is a key factor controlling the reaction's outcome. nih.gov Increased nucleophilicity from an alkyl group can facilitate the initial attack on the carbonyl compound and influence the subsequent thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.org

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The presence of two such groups on the phenyl ring, as in analogues like (2,3-Bis(trifluoromethylthio)phenyl)hydrazine, has a profound impact on the molecule's reactivity.

The strong inductive withdrawal of electron density by two -SCF₃ groups significantly deactivates the phenyl ring towards electrophilic substitution and markedly reduces the nucleophilicity of the hydrazine moiety. This decreased reactivity can make standard reactions, such as the Fischer indole synthesis, more challenging, often requiring harsher conditions. thermofisher.com However, the high polarization of the phenyl ring enhances the electrophilicity of the carbon atoms attached to the -SCF₃ groups, potentially opening pathways for nucleophilic aromatic substitution.

Table 2: Comparison of Electronic Effects of Phenyl Substituents

| Substituent(s) | General Electronic Effect | Expected Impact on Hydrazine Nucleophilicity |

|---|---|---|

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Decreased |

| -CH₃ | Electron-donating | Increased |

| -OCH₃ | Strongly electron-donating (resonance) | Increased |

| -SCF₃ | Strongly electron-withdrawing | Strongly decreased |

The methylthio (-SCH₃) group exhibits dual electronic behavior. It is weakly electron-donating through resonance but can be inductively withdrawing. This nuanced effect modifies the reactivity of the hydrazine group less dramatically than strong activators or deactivators. The -SCH₃ group primarily increases the lipophilicity of the molecule. Its presence can influence how the molecule interacts within biological systems and can also participate in sulfur-based redox reactions, providing an additional site for chemical transformation.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound leverages the inherent reactivity of the hydrazine functional group to construct a wide array of heterocyclic systems. A common first step is the condensation of the parent hydrazine with a suitable aldehyde or ketone to form a stable phenylhydrazone intermediate. This intermediate is then subjected to various cyclization conditions to yield the final product.

Several powerful synthetic methodologies are employed:

Fischer Indole Synthesis: This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring. The reaction is versatile, allowing for a wide range of substituents on both the phenylhydrazine and carbonyl components. wikipedia.org

Pyrazole (B372694) Synthesis: Phenylhydrazines react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyrazoles, an important class of five-membered heterocycles.

Boulton–Katritzky Rearrangement: This reaction allows for the synthesis of 1,2,3-triazoles. It proceeds through the formation of a hydrazone from a precursor heterocycle (like a pyrano[2,3-d]isoxazolone), which then undergoes a rearrangement to form the stable triazole ring. beilstein-journals.orgnih.gov This method is effective for various aromatic and heterocyclic hydrazines. beilstein-journals.org

Vilsmeier-Haack Reaction: While typically used for formylation of electron-rich arenes, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can react with phenylhydrazones to facilitate the synthesis of formylated pyrazoles, providing a route to versatile building blocks. nih.govwikipedia.org

Table 3: Selected Synthetic Transformations of Substituted Phenylhydrazines

| Reagent(s) | Intermediate | Product Class | Reaction Name |

|---|---|---|---|

| Aldehyde or Ketone, Acid | Phenylhydrazone | Indole | Fischer Indole Synthesis wikipedia.org |

| 1,3-Dicarbonyl Compound | Phenylhydrazone | Pyrazole | Pyrazole Synthesis |

| Pyrano[2,3-d]isoxazolone | Hydrazone | 1,2,3-Triazole | Boulton–Katritzky Rearrangement beilstein-journals.org |

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is invariably used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. Infrared (IR) spectroscopy is used to identify key functional groups, such as N-H and C=N bonds. Mass Spectrometry (MS) confirms the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) provides the exact molecular formula. For crystalline compounds, X-ray diffraction analysis gives unambiguous proof of the structure and stereochemistry. mdpi.comresearchgate.net

Catalytic Methodologies and Advanced Synthesis Strategies Involving Trifluoromethylthio Moieties

Organocatalytic and Metal-Catalyzed Processes for Trifluoromethylthiolation

The direct catalytic introduction of the SCF3 group is an attractive strategy for synthesizing aryltrifluoromethyl sulfides and other related compounds. nih.gov Methodologies have evolved from stoichiometric reactions to more efficient catalytic processes employing transition metals or organocatalysts. These reactions often utilize electrophilic SCF3 reagents, which are activated by the catalyst to functionalize a wide range of substrates. sci-hub.seacs.org A visible-light-mediated, metal-free organocatalytic system has been developed for the remote 1,5-trifluoromethylthio-sulfonylation of vinylcyclopropanes, showcasing the potential of organocatalysis in this field. rsc.org

Metal catalysis, in particular, has seen extensive development, with metals like copper, silver, palladium, nickel, and rhodium being employed. beilstein-journals.orgnih.govacs.org These catalysts can facilitate the trifluoromethylthiolation of various carbon centers, including C(sp2) and C(sp3) hybridized carbons, through mechanisms such as cross-coupling or C-H functionalization. beilstein-journals.orgnsf.gov

Copper-Mediated and Catalyzed Trifluoromethylthiolation

Copper has been a workhorse in trifluoromethylthiolation chemistry, mediating or catalyzing the formation of C–SCF3 bonds with a diverse array of substrates. Early methods often relied on stoichiometric copper reagents, but catalytic versions have become more prevalent. beilstein-journals.org

Copper-catalyzed systems have been successfully applied to the trifluoromethylthiolation of aryl and vinyl boronic acids, aryl bromides and iodides, α,β-unsaturated carboxylic acids, and diazo compounds. oup.comacs.orgrhhz.net For instance, the coupling of alkenyl iodides with AgSCF3 can be mediated by a copper salt, which generates a CuSCF3 species in situ. oup.com This method is compatible with various functional groups and is scalable. oup.com A proposed mechanism for this transformation involves the salt metathesis of a Cu(I) halide with AgSCF3 to form the active CuSCF3 species, followed by reaction with the alkenyl halide and reductive elimination to yield the product. oup.com

Another significant application is the N-directed trifluoromethylthiolation of aliphatic C-H bonds. A versatile copper-catalyzed method allows for the functionalization of primary, secondary, and tertiary C(sp3)-H bonds in complex molecules. nsf.gov Similarly, copper catalysis enables the trifluoromethylthiolation of aryl bromides and iodides using various directing groups like pyridyl and amide, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. rhhz.net

| Substrate Type | Catalyst/Reagent | Key Features | Ref. |

| Alkenyl Iodides | CuI / AgSCF3 | In situ generation of active CuSCF3; Scalable. | oup.com |

| α-Diazoesters | Cu(I) salt | Mild conditions (room temp); Tolerates many functional groups. | acs.org |

| Aryl Bromides/Iodides | CuBr / 1,10-phenanthroline | Utilizes directing groups; Proposed Cu(I)/Cu(III) mechanism. | rhhz.net |

| Aliphatic C-H bonds | Copper catalyst | N-directed; Functionalizes primary, secondary, and tertiary C-H bonds. | nsf.gov |

| Aryl Boronic Acids | Copper catalyst | Oxidative trifluoromethylthiolation with TMSCF3 and S8. | acs.org |

Silver-Catalyzed C-H Functionalization for Trifluoromethylthiolation

Silver-based reagents and catalysts have emerged as powerful tools for the direct trifluoromethylthiolation of C-H bonds, a highly desirable transformation that avoids pre-functionalization of substrates. A notable achievement is the silver-mediated oxidative trifluoromethylthiolation of unactivated aliphatic C-H bonds. nih.govresearchgate.net This method is operationally simple, can be performed in aqueous conditions open to the air, and has been applied to the late-stage functionalization of natural products. nih.gov

Silver catalysis has also been employed for the C-H trifluoromethylation of arenes using trifluoroacetic acid (TFA) as an inexpensive and readily available trifluoromethyl source. labxing.comacs.org The reaction proceeds via a radical mechanism where C-H cleavage is not the rate-determining step. labxing.com This approach represents a significant advancement by utilizing a bulk chemical as the functionalization agent. labxing.comacs.org

| Substrate | Catalyst/Reagent | Key Features | Ref. |

| Unactivated Aliphatic C-H | Silver-based reagent | Direct C-H functionalization; Aqueous conditions; Scalable. | nih.gov |

| Arenes | Ag catalyst / TFA | Uses trifluoroacetic acid as CF3 source; Radical mechanism. | labxing.comacs.org |

| Alkenes | Silver catalyst | Addition of SCF3 reagents to alkyl alkenes. | researchgate.net |

Dual Catalysis Approaches in Trifluoromethylthiolation Chemistry

Dual catalysis systems, which combine two distinct catalytic cycles, have enabled novel and efficient trifluoromethylthiolation reactions under mild conditions.

One prominent approach combines visible-light photoredox catalysis with copper catalysis. This strategy has been used for the 1,2-acyl-trifluoromethylthiolation of alkenes, where S-trifluoromethyl thioesters serve as bifunctional reagents, providing both the acyl radical and the trifluoromethylthio group. rsc.org A similar photoredox/copper dual catalytic system was reported for the difluoromethylthiolation of remote unactivated C(sp3)–H bonds. rsc.org

Another powerful dual catalysis method involves the combination of a Lewis acid and a Lewis base. For example, the trifluoromethylthiolation of arenes can be achieved by activating N-trifluoromethylthiosaccharin with a combination of iron(III) chloride (Lewis acid) and diphenyl selenide (B1212193) (Lewis base). nih.govacs.org This dual activation allows for the regioselective functionalization of a wide range of arenes and N-heterocycles at room temperature with low catalyst loadings. nih.govacs.org A photocatalyzed dual-oxidative strategy has also been developed for the trifluoromethylthio-trifluoromethylation of alkenes, using CF3SO2Na as the source for both the CF3 and SCF3 radicals. chinesechemsoc.org

| Catalysis Type | Catalyst System | Reaction | Key Features | Ref. |

| Photoredox/Copper | Photocatalyst / Copper salt | Acyl-trifluoromethylthiolation of alkenes | Uses S-trifluoromethyl thioesters as bifunctional reagents. | rsc.org |

| Lewis Acid/Lewis Base | FeCl3 / Ph2Se | Trifluoromethylthiolation of arenes | Dual activation of N-trifluoromethylthiosaccharin; Mild conditions. | nih.govacs.org |

| Photocatalytic Dual-Oxidative | Photocatalyst / Copper promoter | Trifluoromethylthio-trifluoromethylation of alkenes | Uses CF3SO2Na as both CF3 and SCF3 source. | chinesechemsoc.org |

| Photoredox/Copper | Ru complex / Copper catalyst | Difluoromethylthiolation of remote C(sp3)-H bonds | Mild conditions; Broad substrate scope. | rsc.org |

Enantioselective and Regioselective Synthesis of Trifluoromethylthio-Containing Compounds

The development of methods for the stereoselective and regioselective introduction of the SCF3 group is crucial for its application in pharmaceuticals and agrochemicals.

Enantioselective Synthesis: Asymmetric trifluoromethylthiolation has been a significant challenge. sci-hub.se Early successes focused on the α-functionalization of carbonyl compounds using cinchona alkaloid-based organocatalysts or chiral metal complexes. nih.govacs.org For example, an organocatalytic method using a cinchona alkaloid-derived squaramide catalyst allows for the enantioselective trifluoromethylthiolation of pyrazolones, β-keto esters, and β-keto amides with high yields and enantioselectivities. acs.org Copper catalysis has also been employed for the enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates, representing a significant advance in constructing chiral C(sp3)–SCF3 bonds. chinesechemsoc.org More recently, an iridium-catalyzed enantioselective trifluoromethylthiolation of propargylic C(sp3)–H bonds of alkynes has been reported, highlighting the potential for direct C-H functionalization to create chiral centers. nih.gov

Regioselective Synthesis: Controlling the position of trifluoromethylthiolation is often achieved using directing groups. Transition-metal-catalyzed C-H activation is a powerful tool for regioselective functionalization. acs.org For instance, a Cp*Rh(III) catalyst has been used for the regioselective trifluoromethylthiolation of the C(sp3)–H bond of 8-methylquinolines. acs.orgresearchgate.net The quinoline (B57606) nitrogen acts as a directing group, guiding the catalyst to activate the specific methyl C-H bond. acs.org Similarly, palladium-catalyzed trifluoromethylthiolation can be directed by chelation assistance. rsc.org Regioselectivity can also be inherent to the reaction mechanism, as seen in the halo-trifluoromethylthiolation of sulfur ylides, which proceeds through a defined pathway to give a specific regioisomer. nih.gov

Mechanistic Insights into Catalytic Trifluoromethylthiolation Reactions

Understanding the reaction mechanisms is key to optimizing existing methods and developing new ones. Several mechanistic pathways have been proposed for catalytic trifluoromethylthiolation reactions.

In many copper-catalyzed cross-coupling reactions, a Cu(I)/Cu(III) cycle is often invoked. rhhz.net For copper-mediated reactions involving AgSCF3, a plausible mechanism involves an initial salt metathesis between the copper salt and AgSCF3 to generate an active CuSCF3 species, which then undergoes oxidative addition to the substrate followed by reductive elimination. oup.com Radical pathways are also common, particularly in reactions involving silver or photoredox catalysis. oup.comlabxing.comresearchgate.net For instance, the silver-catalyzed trifluoromethylation of arenes with TFA is suggested to proceed via the formation of a CF3 radical. labxing.com Experiments using radical scavengers can help to distinguish between radical and non-radical pathways. oup.com

For C-H activation cycles, such as the Rh(III)-catalyzed trifluoromethylthiolation of 8-methylquinolines, a five-membered rhodacycle is proposed as a key intermediate. acs.org In dual catalysis systems, the mechanism involves the interplay of two cycles. In the Lewis acid/base catalyzed trifluoromethylthiolation of arenes, the Lewis acid (FeCl3) is believed to activate the N-trifluoromethylthiosaccharin reagent, while the Lewis base (Ph2Se) facilitates the delivery of the SCF3 group to the arene. nih.govacs.org In photoredox/metal dual catalysis, the photocatalyst, upon excitation by light, initiates a single-electron transfer process to generate a radical species, which then enters the catalytic cycle of the transition metal. rsc.org

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes coupling efficiency |

| Reaction Time | 12–18 hours | Balances completion vs. degradation |

| Solvent Polarity | Low (e.g., THF) | Stabilizes electrophilic aryl intermediates |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. The trifluoromethylthio group shows distinct ¹⁹F NMR signals at δ −40 to −45 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05) .

- Infrared (IR) Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=S vibrations (~680 cm⁻¹) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.3% .

Advanced: What reaction mechanisms govern the reactivity of this compound in heterocycle formation?

Answer:

The compound participates in cyclocondensation via nucleophilic attack on carbonyl groups. For example:

- Hydrazone Formation : Reacts with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH) to form Schiff bases, critical for bioactive heterocycles like pyrazoles .

- Thiadiazole Synthesis : Reacts with CS₂ in the presence of KOH to yield 1,3,4-thiadiazoles, with reaction kinetics dependent on electron-withdrawing effects of the trifluoromethylthio group .

Key Mechanistic Insight : The trifluoromethylthio group enhances electrophilicity at the phenyl ring, accelerating nucleophilic substitution but may sterically hinder bulkier reagents .

Advanced: How do substituent variations on the phenyl ring affect the compound’s reactivity and bioactivity?

Answer:

Substituents alter electronic and steric properties, as shown in comparative studies:

Table 2: Substituent Effects on Reactivity/Bioactivity

Methodological Note : Use Hammett σ constants to predict substituent effects on reaction pathways .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies often arise from assay conditions or substituent positioning. Mitigation strategies include:

- Standardized Assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with controlled substituent changes (e.g., –CF₃S vs. –CF₃O) to isolate electronic vs. steric contributions .

- Computational Modeling : Perform DFT calculations to correlate molecular electrostatic potentials (MEPs) with observed bioactivity .

Example : Derivatives with para-CF₃S groups show higher DNA intercalation potential than ortho-substituted analogs due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.